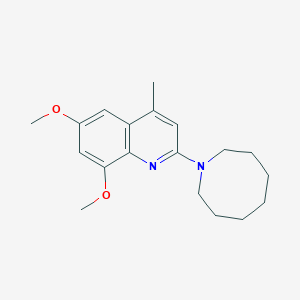![molecular formula C28H22N2S B5122869 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B5122869.png)
5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole, also known as BPTI, is a small molecule that has been used extensively in scientific research for its unique biochemical and physiological effects. BPTI is a potent inhibitor of serine proteases, which are enzymes that play a critical role in many important biological processes, including blood clotting, inflammation, and immune response.
Wirkmechanismus
5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole works by binding tightly to the active site of serine proteases, preventing them from carrying out their normal biological functions. This inhibition is achieved through the formation of a stable complex between 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole and the enzyme, which blocks the access of substrates to the active site.
Biochemical and Physiological Effects:
5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole has a number of biochemical and physiological effects that make it useful in scientific research. For example, 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole has been shown to be a potent inhibitor of thrombin, a serine protease that plays a critical role in blood clotting. 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole has also been shown to have anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole in lab experiments is its high specificity for serine proteases, which allows researchers to selectively inhibit these enzymes without affecting other biological processes. However, 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole can be difficult to work with due to its high molecular weight and complex structure, and its production can be expensive and time-consuming.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole. One area of interest is the development of new drugs that target serine proteases, particularly those involved in diseases such as cancer and inflammation. Another area of interest is the use of 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole as a model system for studying protein folding and stability, which could lead to new insights into the mechanisms of protein misfolding diseases such as Alzheimer's and Parkinson's. Additionally, 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole could be used as a tool for studying the role of serine proteases in various biological processes, such as blood clotting and immune response.
Synthesemethoden
5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole can be synthesized using a variety of methods, including chemical synthesis and recombinant DNA technology. Chemical synthesis involves the stepwise assembly of the molecule using organic chemistry techniques, while recombinant DNA technology involves the use of genetically engineered bacteria to produce the molecule in large quantities.
Wissenschaftliche Forschungsanwendungen
5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole has been used extensively in scientific research to study the mechanisms of serine protease inhibition and to develop new drugs that target these enzymes. 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole has also been used as a model system for studying protein folding and stability.
Eigenschaften
IUPAC Name |
2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2S/c1-31-25-18-16-24(17-19-25)28-29-26(22-10-6-3-7-11-22)27(30-28)23-14-12-21(13-15-23)20-8-4-2-5-9-20/h2-19H,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVFDJJFBSLLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5122801.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![N-[amino(imino)methyl]-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5122819.png)
![6-ethyl-3,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5122822.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5122825.png)



![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)


![3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5122861.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B5122874.png)